6-(Trifluoromethyl)nicotinimidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 225.6 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound is characterized by the presence of a trifluoromethyl group, which enhances its biological activity and solubility properties.
This compound can be synthesized through various organic chemistry methods, often involving the manipulation of nicotinic acid derivatives or related structures. It has been referenced in multiple scientific studies and patents, indicating its relevance in ongoing research in medicinal chemistry and drug development .
6-(Trifluoromethyl)nicotinimidamide hydrochloride falls under the classification of organic compounds, specifically as an amidine derivative. Its structure is closely related to pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of 6-(Trifluoromethyl)nicotinimidamide hydrochloride typically involves several key steps:
One common synthetic route involves the use of N-hydroxy-5-(trifluoromethyl)nicotinimidamide as an intermediate, which undergoes further reactions to yield the desired product . Various methods such as microwave-assisted synthesis and traditional reflux techniques can be employed to optimize yields and reduce reaction times .
6-(Trifluoromethyl)nicotinimidamide hydrochloride can participate in various chemical reactions, including:
The reactions are typically carried out under controlled conditions using solvents such as dimethyl sulfoxide or ethanol, with catalysts as necessary to facilitate desired transformations .
The mechanism of action for 6-(Trifluoromethyl)nicotinimidamide hydrochloride primarily revolves around its interaction with biological targets such as receptors or enzymes involved in pain pathways (e.g., TRPA1 and TRPV1 antagonism). The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects.
Research indicates that compounds featuring similar structures exhibit significant activity against pain-related pathways, suggesting potential therapeutic applications in pain management .
Relevant data from studies indicate that it maintains activity across various pH levels, making it versatile for pharmaceutical formulations .
6-(Trifluoromethyl)nicotinimidamide hydrochloride has several scientific uses:
Trifluoromethylpyridine derivatives constitute a privileged scaffold in modern drug design due to the trifluoromethyl group's unique ability to modulate key physicochemical and pharmacological properties. The fluorine atom's high electronegativity (3.98 Pauling scale) combined with the trifluoromethyl group's moderate hydrophobicity (π = 0.88) creates a distinctive electronic profile that profoundly influences molecular interactions. This group serves as a bioisostere for groups like tert-butyl or chlorine, but with superior metabolic stability conferred by the strong carbon-fluorine bonds (bond energy ~485 kJ/mol). The steric demand of the -CF₃ group (van der Waals volume ~38 ų) is comparable to a methyl group but with markedly different electronic effects, enabling precise tuning of steric and electronic parameters during lead optimization. This versatility is evident in the approximately 20% of FDA-approved small-molecule drugs containing fluorine or fluorinated groups, with trifluoromethylpyridines featuring prominently across therapeutic classes [1] [3].
Physicochemical and Pharmacokinetic Enhancements
The introduction of the trifluoromethyl group onto the pyridine ring system induces substantial improvements in bioavailability parameters critical for drug efficacy. The strong electron-withdrawing nature (-I effect) of the -CF₃ group reduces the pKa of adjacent nitrogen atoms, enhancing membrane permeability while maintaining water solubility through balanced lipophilicity. This electronic effect also decreases susceptibility to oxidative metabolism, particularly at the ortho position, thereby extending plasma half-life. Additionally, the trifluoromethyl group's hydrophobic character improves target binding through van der Waals interactions and desolvation effects, while its low polarizability reduces off-target reactivity. These collective properties translate to enhanced blood-brain barrier penetration for CNS-targeted agents and improved oral absorption for systemically administered drugs [1] .
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
Compound | LogP | Water Solubility (mg/mL) | pKa | Metabolic Stability (t1/2, min) |
---|---|---|---|---|
Nicotinamide | -0.34 | >500 | 3.33 | 12 |
4-(Trifluoromethyl)nicotinamide | 1.20 | 4.64 | 2.18 | 89 |
6-(Trifluoromethyl)nicotinonitrile | 1.83 | 8.30* | -0.8 | >120 |
6-Methylnicotinamide | 0.15 | >100 | 3.10 | 35 |
*Calculated from Ali solubility model [5] [8]
Therapeutic Applications and Case Studies
The strategic incorporation of trifluoromethylpyridine moieties has yielded clinically significant agents across diverse therapeutic areas:
Antiviral Agents: 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives demonstrate dual inhibition of HIV-1 reverse transcriptase-associated RNase H and viral replication. These compounds, exemplified by compound 21 (IC₅₀ = 14 µM for RNase H inhibition), exploit the trifluoromethyl group's ability to engage conserved hydrophobic regions within the RNase H domain while improving cellular permeability. The electron-withdrawing nature of the -CF₃ group enhances hydrogen bonding with Gln475 and Asp549 residues critical for allosteric inhibition, reducing viral load in cell-based assays with selectivity indices >10 [2].
Antimalarial Therapeutics: Pyrazole-based Plasmodium DHODH inhibitors incorporating trifluoromethylpyridine structures, such as DSM1465, achieve picomolar cellular potency against Plasmodium falciparum. The -CF₃ group enhances ligand efficiency (LE > 0.4) through optimized hydrophobic interactions within the ubiquinone binding tunnel while conferring metabolic stability for extended chemoprophylaxis. These compounds demonstrate superior efficacy in humanized mouse models compared to earlier generations, enabling once-monthly dosing predictions due to prolonged systemic exposure [3].
Oncology Candidates: Trifluoromethylpyridine-containing kinase inhibitors like Alpelisib (PI3Kα inhibitor) leverage the -CF₃ group for potency enhancement through fluorine-specific interactions with protein backbones. The fluorine atoms engage in orthogonal multipolar interactions with carbonyl groups and C-H bonds in the ATP-binding cleft, contributing to 100-fold selectivity over related lipid kinases. This targeted binding profile translates to clinical efficacy in PIK3CA-mutant cancers [1].
Table 2: Approved Therapeutics Featuring Trifluoromethylpyridine Moieties
Drug | Therapeutic Area | Target | CF₃ Contribution |
---|---|---|---|
Alpelisib | Oncology | PI3Kα | Enhances potency (IC₅₀ = 5 nM) and metabolic stability |
Ubrogepant | Migraine | CGRP Receptor | Improves oral bioavailability and receptor occupancy |
DSM265* | Antimalarial | PfDHODH | Extends half-life (human t1/2 > 100h) and liver stage activity |
Compound 21* | Antiviral | HIV-1 RT RNase H | Enables dual inhibition (RNase H IC₅₀ 14 µM; RDDP IC₅₀ 22 µM) |
*Clinical candidate [1] [2] [3]
Synthetic Innovations
Recent synthetic methodologies for trifluoromethylpyridine derivatives emphasize regioselective trifluoromethylation and transition metal-catalyzed coupling reactions. Microwave-assisted synthesis has emerged as a key innovation, reducing reaction times from hours to minutes while improving yields of 6-(trifluoromethyl)nicotinonitrile precursors by >20% compared to conventional heating. Palladium-catalyzed cross-coupling enables late-stage functionalization, allowing introduction of the trifluoromethyl group onto complex pyridine intermediates. Additionally, green chemistry approaches utilize water-ethanol solvent systems to preserve the trifluoromethyl group's integrity during hydrolysis steps, achieving reaction efficiencies exceeding 82% while minimizing defluorination side reactions [5].
The imidamide group (-C(=NH)NH₂), alternatively termed amidine or iminoamide, serves as a versatile pharmacophore with exceptional hydrogen-bonding capabilities and structural versatility. This functional group exhibits protonation equilibria (pKa ~11-12) that render it positively charged at physiological pH, facilitating ionic interactions with biological targets. The imidamide's planar geometry and delocalized electron system allow for strong, bidentate hydrogen bonding with complementary amino acid residues, often mimicking transition states or cationic intermediates in enzymatic processes. These properties have established imidamide-containing compounds as privileged structures in medicinal chemistry, particularly for targeting serine proteases, kinases, and metalloenzymes where charge complementarity and directional hydrogen bonding are critical for high-affinity binding [4] [5].
Bioisosteric Properties and Molecular Interactions
Imidamides function as bioisosteres for carboxylates, guanidines, and ureas while offering superior metabolic stability compared to these groups. The protonated imidamidinium form engages in salt bridges with aspartate or glutamate residues, with binding energies exceeding 25 kJ/mol, significantly stronger than typical hydrogen bonds. This group's capacity for bidirectional hydrogen bonding enables simultaneous interaction with both hydrogen bond donors and acceptors in binding pockets, as demonstrated in crystallographic studies of trypsin-inhibitor complexes where imidamides form three-centered hydrogen bonds with Gly219 backbone carbonyl and Ser190 hydroxyl group. The imidamide's nitrogen atoms serve as hydrogen bond acceptors (σ-profile: -0.023 e), while the imino hydrogen acts as a strong donor (σ-profile: 0.032 e), creating versatile recognition patterns [4] [5].
Table 3: Hydrogen Bonding Capacity of Bioisosteric Groups
Functional Group | H-bond Donors | H-bond Acceptors | Binding Energy (kJ/mol) | Common Biological Interactions |
---|---|---|---|---|
Imidamide | 2 | 2 | 25-30 | Asp/Glu salt bridges, backbone carbonyls |
Carboxylate | 1 | 2 | 15-20 | Arg/Lys salt bridges, Ser/Thr H-bonds |
Guanidine | 3 | 1 | 20-25 | Asp/Glu salt bridges, π-stacking |
Urea | 2 | 2 | 18-22 | Backbone H-bonds, Asp/Asn side chains |
Amide | 1 | 2 | 10-15 | Backbone H-bonds, Tyr hydroxyl |
Metabolic Stability and Synthetic Accessibility
The imidamide group demonstrates enhanced metabolic stability compared to esters or primary amides due to its reduced susceptibility to hydrolytic enzymes. While amidases readily cleave carboxamides, imidamides exhibit significantly slower hydrolysis rates (kcat ~0.05 min⁻¹ vs 2.1 min⁻¹ for benzamide), attributed to the resonance stabilization of the imino nitrogen and reduced electrophilicity of the carbonyl carbon. This stability profile makes imidamide-containing compounds like 6-(trifluoromethyl)nicotinimidamide hydrochloride particularly valuable for achieving extended pharmacokinetic profiles. Synthetic access to imidamides typically proceeds via nitrile intermediates through Pinner-type reactions, where nitriles undergo acid-catalyzed addition of alcohols followed by ammonolysis. Modern adaptations employ hydrazine intermediates for stepwise construction, as demonstrated in the synthesis of 2-hydrazinyl-6-(trifluoromethyl)nicotinonitrile—a key precursor to the title compound. Green chemistry approaches have optimized this process using ethanol-water solvent systems at 80-100°C, achieving yields exceeding 78% while minimizing environmental impact [5].
Case Studies of Imidamide-Containing Bioactive Compounds
Imidamide functionalities feature prominently in clinically validated compounds and investigational agents targeting diverse biological pathways:
HIV-1 Reverse Transcriptase Inhibitors: Imidamide-containing derivatives based on the 6-(trifluoromethyl)nicotinic acid scaffold demonstrate dual inhibition of HIV-1 RT-associated RNase H and DNA polymerase functions. The imidamide group forms critical hydrogen bonds with Gln475 backbone carbonyl in the RNase H domain and Lys395 side chain in the polymerase domain, enabling allosteric inhibition of both enzymatic activities. This dual-site engagement reduces viral replication with EC₅₀ values <10 µM and selectivity indices >10, outperforming analogs with carboxylic acid or carboxamide functionalities [2].
Plasmodium DHODH Inhibitors: Pyrazolopyridinone-based antimalarials incorporating imidamide substituents achieve picomolar inhibition of Plasmodium falciparum dihydroorotate dehydrogenase. The imidamide group coordinates with Tyr528 and Arg265 residues in the ubiquinone binding site, displacing water molecules that typically hydrate the binding pocket. This direct protein interaction, coupled with the trifluoromethyl group's hydrophobic contributions, enhances residence time and reduces dissociation rates, translating to exceptional cellular potency (EC₅₀ = 0.19 µM) [3].
Nitric Oxide Synthase Modulators: Imidamide analogs demonstrate selective inhibition of neuronal nitric oxide synthase (nNOS) through interaction with the heme propionate group and Gln478 side chain. The protonated imidamidinium form mimics the arginine substrate's guanidinium group while providing additional hydrogen bonding vectors, achieving >100-fold selectivity over endothelial NOS isoforms. This selectivity profile is crucial for avoiding cardiovascular side effects in neurological applications [4].
Table 4: Representative Imidamide-Containing Bioactive Compounds
Compound | Biological Target | Activity | Key Imidamide Interactions |
---|---|---|---|
6-(Trifluoromethyl)nicotinimidamide* | Multiple | Investigational | Bidentate H-bonding with Asp/Glu residues |
Compound 21 (RNase H inhibitor) | HIV-1 RT | IC₅₀ 14 µM (RNase H) | H-bonds with Gln475 backbone, Lys395 side chain |
Nω-Iminoethyl-L-ornithine | nNOS | Ki 63 nM | Salt bridge with Glu592, H-bond with heme propionate |
Pyrazolopyridinone derivative | PfDHODH | EC₅₀ 0.19 µM | Coordination with Tyr528, H-bond with Arg265 |
Dabigatran etexilate metabolite | Thrombin | Ki 4.5 nM | Salt bridge with Asp189, H-bond with Gly219 |
Molecular Recognition in 6-(Trifluoromethyl)nicotinimidamide Hydrochloride
In 6-(trifluoromethyl)nicotinimidamide hydrochloride, the imidamide group synergizes with the trifluoromethylpyridine core to create a multifunctional pharmacophore. The protonated imidamidinium ion engages in ionic interactions with acidic residues, while the pyridine nitrogen serves as a hydrogen bond acceptor. This arrangement enables simultaneous interaction with disparate binding site elements—a capability particularly valuable for targeting protein-protein interfaces or allosteric sites. The trifluoromethyl group's orthogonal electronic effects further polarize the imidamide system, enhancing its hydrogen-bond-donating capacity toward serine or threonine residues. This molecular synergy exemplifies contemporary structure-based design principles where multiple functional groups cooperate to achieve high-affinity, selective target modulation [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1